molecular formula C20H15NO2 B051567 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene CAS No. 120812-46-6

1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene

Cat. No. B051567
M. Wt: 301.3 g/mol
InChI Key: KVTWJUNKDRKCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, commonly referred to as 1-Nitropyrene (1-NP), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a highly toxic and carcinogenic compound that has been extensively studied due to its harmful effects on human health and the environment.

Mechanism Of Action

The carcinogenicity of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is primarily attributed to its ability to form DNA adducts, which can lead to mutations and chromosomal aberrations. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can also induce oxidative stress and inflammation, which can contribute to its carcinogenic and toxic effects. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been shown to interfere with various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.

Biochemical And Physiological Effects

Exposure to 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been associated with various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been shown to affect various organs and systems, including the lungs, liver, kidneys, and reproductive system. Additionally, 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been linked to various diseases, including cancer, respiratory diseases, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene is a useful compound for studying the mechanisms of PAH-induced carcinogenesis and evaluating the genotoxicity and mutagenicity of PAHs. However, its complex synthesis method and hazardous properties make it difficult to handle and use in lab experiments. Additionally, the high cost of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene and the limited availability of pure samples can be a limitation for some studies.

Future Directions

There are several future directions for research on 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, including the development of new methods for its synthesis and purification, the investigation of its effects on epigenetic modifications, and the evaluation of its potential as a biomarker for PAH exposure. Additionally, further studies are needed to elucidate the mechanisms of 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene-induced carcinogenesis and to identify potential preventive and therapeutic strategies for PAH-related diseases.

Synthesis Methods

1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including the reaction of benzo(e)pyrene with nitric acid or the reaction of 1-nitroso-9,10,11,12-tetrahydrobenzo(e)pyrene with acetic anhydride. The most common method involves the nitration of benzo(e)pyrene, which is a complex and hazardous process that requires the use of concentrated nitric acid and sulfuric acid.

Scientific Research Applications

1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied due to its toxic and carcinogenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and to evaluate the genotoxicity and mutagenicity of PAHs. 1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has also been used to study the effects of PAH exposure on various biological systems, including cell cultures, animal models, and human populations.

properties

CAS RN

120812-46-6

Product Name

1-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

8-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene

InChI

InChI=1S/C20H15NO2/c22-21(23)17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h3-4,7-11H,1-2,5-6H2

InChI Key

KVTWJUNKDRKCGV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-]

Other CAS RN

120812-46-6

synonyms

1-NITRO-9,10,11,12-TETRAHYDRO-BENZO(E)PYRENE

Origin of Product

United States

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